L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycylglycyl-L-lysyl-L-lysine
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Overview
Description
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycylglycyl-L-lysyl-L-lysine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycylglycyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC to form reactive intermediates.
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycylglycyl-L-lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like cysteine and methionine.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycylglycyl-L-lysyl-L-lysine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycylglycyl-L-lysyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
- L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine
- L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamine
- N-Acetyl-D-alloisoleucyl-L-threonyl-L-glutaminyl-L-isoleucyl-N~5~-(diaminomethylene)-N-ethyl-L-ornithinamide
Uniqueness
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycylglycyl-L-lysyl-L-lysine is unique due to its specific sequence and structure, which confer distinct biochemical properties and potential applications. Its ability to interact with multiple molecular targets and undergo various chemical modifications makes it a versatile compound in research and industry.
Properties
CAS No. |
197375-71-6 |
---|---|
Molecular Formula |
C45H85N17O10 |
Molecular Weight |
1024.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C45H85N17O10/c1-5-27(4)36(48)41(69)58-29(15-10-20-53-44(49)50)38(66)61-32(23-26(2)3)39(67)59-30(16-11-21-54-45(51)52)42(70)62-22-12-17-33(62)40(68)56-24-34(63)55-25-35(64)57-28(13-6-8-18-46)37(65)60-31(43(71)72)14-7-9-19-47/h26-33,36H,5-25,46-48H2,1-4H3,(H,55,63)(H,56,68)(H,57,64)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,49,50,53)(H4,51,52,54)/t27-,28-,29-,30-,31-,32-,33-,36-/m0/s1 |
InChI Key |
JFYYQRRITKNSSM-GVCDGELBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
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